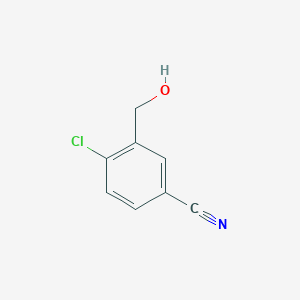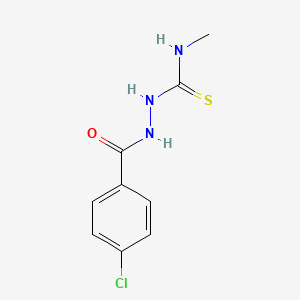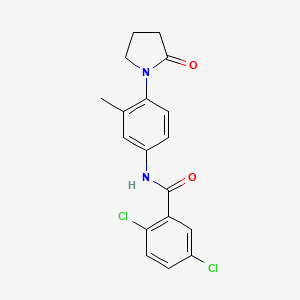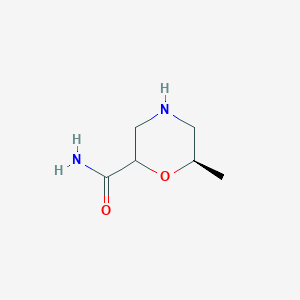
(6R)-6-methylmorpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-methylmorpholine-2-carboxamide, also known as MMCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMCA is a chiral compound with a molecular formula of C6H12N2O and a molecular weight of 128.17 g/mol.
Mechanism of Action
The mechanism of action of (6R)-6-methylmorpholine-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
(6R)-6-methylmorpholine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also a chiral compound, making it a useful building block for the synthesis of chiral molecules. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are several future directions for the study of (6R)-6-methylmorpholine-2-carboxamide. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the use of this compound as a chiral building block for the synthesis of biologically active molecules. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects in vivo.
Synthesis Methods
(6R)-6-methylmorpholine-2-carboxamide can be synthesized through a multistep process starting from 2-methyl-1,3-propanediol. The synthesis involves the conversion of 2-methyl-1,3-propanediol to 2-methyl-2-nitropropane-1,3-diol, followed by reduction to 2-methyl-1,3-propanediol-2-nitropropane. The final step involves the reaction of 2-methyl-1,3-propanediol-2-nitropropane with morpholine in the presence of a catalyst to produce this compound.
Scientific Research Applications
(6R)-6-methylmorpholine-2-carboxamide has been extensively studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, this compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. This compound has also been used as a chiral building block in the synthesis of biologically active molecules.
properties
IUPAC Name |
(6R)-6-methylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-8-3-5(10-4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9)/t4-,5?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCUOFVJVBKROR-CNZKWPKMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC(O1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

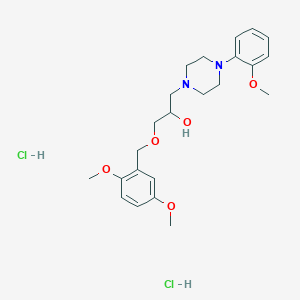
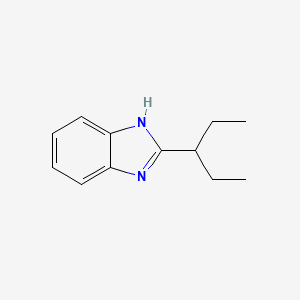
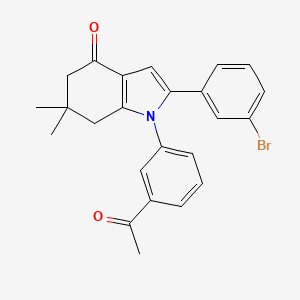
![3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic acid](/img/structure/B2909563.png)
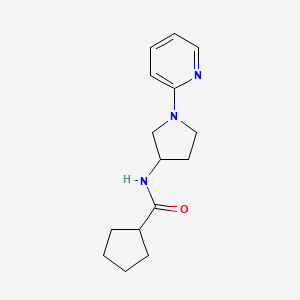
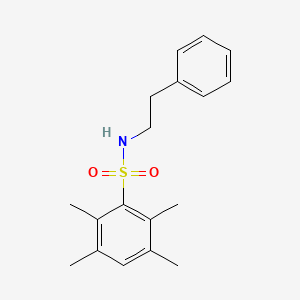
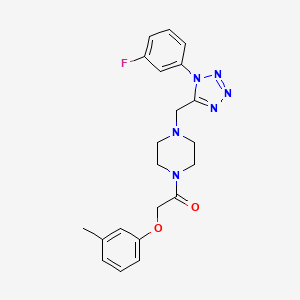

![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2909573.png)
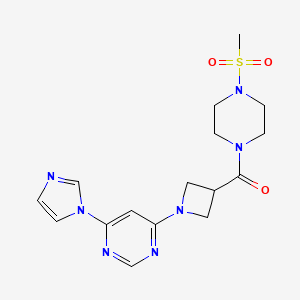
![2-(4-benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2909576.png)
